molecular formula C6H6N4 B6599890 3-azidoaniline CAS No. 14994-81-1

3-azidoaniline

Cat. No.: B6599890
CAS No.: 14994-81-1
M. Wt: 134.14 g/mol
InChI Key: QNLSJPUEPXAOGG-UHFFFAOYSA-N
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Description

3-Azidoaniline is an organic compound with the molecular formula C6H6N4. It is a derivative of aniline, where the amino group is substituted with an azido group at the meta position.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Azidoaniline can be synthesized through several methods. One common approach involves the reaction of 3-bromoaniline with sodium azide in the presence of a copper catalyst. The reaction typically takes place in a mixture of ethanol and water at elevated temperatures . Another method involves the diazotization of 3-nitroaniline followed by reduction and subsequent azidation .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure higher yields and purity, as well as implementing safety measures to handle the potentially explosive azide compounds .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 3-azidoaniline primarily involves its reactivity due to the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings, which are useful in various chemical and biological applications. Additionally, the azido group can be reduced to an amino group, allowing for further functionalization and incorporation into more complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Azidoaniline is unique due to its specific reactivity patterns and the position of the azido group, which influences its chemical behavior and applications. The meta position of the azido group allows for distinct reactivity compared to its ortho and para counterparts, making it valuable in specific synthetic and research applications .

Properties

IUPAC Name

3-azidoaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-5-2-1-3-6(4-5)9-10-8/h1-4H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNLSJPUEPXAOGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N=[N+]=[N-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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